Cas no 325803-32-5 (N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a methoxy-substituted coumarin core with a 2,4-dimethylphenyl carboxamide moiety, offering unique physicochemical properties. The compound exhibits notable stability under standard conditions, making it suitable for further derivatization or biological evaluation. Its lipophilic nature may enhance membrane permeability, which could be advantageous in drug discovery. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxamide) groups allows for tunable reactivity in synthetic pathways. This molecule serves as a versatile intermediate for developing novel bioactive agents, particularly in targeting enzymes or receptors sensitive to coumarin-based scaffolds.
N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide structure
325803-32-5 structure
Product Name:N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS No:325803-32-5
MF:C19H17NO4
MW:323.342585325241
CID:6158764
PubChem ID:712644
Update Time:2025-06-14

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
    • 325803-32-5
    • N-(2,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
    • F0777-2015
    • EU-0074804
    • SR-01000461456
    • Oprea1_339410
    • SR-01000461456-1
    • CCG-351172
    • Oprea1_802420
    • AKOS001648932
    • Inchi: 1S/C19H17NO4/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-4-6-16(23-3)17(13)24-19(14)22/h4-10H,1-3H3,(H,20,21)
    • InChI Key: ZMYWLOFONVVJAR-UHFFFAOYSA-N
    • SMILES: O1C(C(C(NC2C=CC(C)=CC=2C)=O)=CC2C=CC=C(C1=2)OC)=O

Computed Properties

  • Exact Mass: 323.11575802g/mol
  • Monoisotopic Mass: 323.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 64.6Ų

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Related Literature

Additional information on N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Recent Advances in the Study of N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 325803-32-5)

N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 325803-32-5) is a synthetic coumarin derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, mechanism of action, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting key advancements and their implications for the field.

Recent studies have focused on the compound's ability to modulate various biological pathways, particularly those involved in inflammation and cancer. In vitro and in vivo experiments have demonstrated that N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory and anti-proliferative effects. These properties are attributed to its interaction with specific molecular targets, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which play critical roles in mediating inflammatory responses and cell survival.

One of the most notable findings from recent research is the compound's potential as an anti-cancer agent. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Mechanistic studies suggest that this effect is mediated through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. Additionally, the compound has been found to synergize with existing chemotherapeutic agents, enhancing their efficacy and reducing the likelihood of drug resistance.

Another area of interest is the compound's pharmacokinetic profile and bioavailability. Recent investigations have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to characterize its metabolic stability and distribution in biological systems. These studies have revealed that N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life, making it a promising candidate for further development.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as potential toxicity, off-target effects, and the need for optimized formulation strategies must be addressed. Ongoing research is exploring various approaches to mitigate these challenges, including structural modifications to enhance selectivity and the development of targeted delivery systems.

In conclusion, N-(2,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 325803-32-5) represents a promising scaffold for the development of novel therapeutic agents. Its multifaceted pharmacological properties, combined with its favorable pharmacokinetic profile, underscore its potential in addressing unmet medical needs, particularly in the areas of inflammation and oncology. Future research should focus on advancing this compound through the drug development pipeline, with the ultimate goal of bringing it to clinical trials.

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